molecular formula C14H13N3O2 B2416210 2-(2-(isoindolin-2-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034461-46-4

2-(2-(isoindolin-2-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No. B2416210
CAS RN: 2034461-46-4
M. Wt: 255.277
InChI Key: IIRSAXGFLFCDII-UHFFFAOYSA-N
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Description

2-(2-(isoindolin-2-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is a pyridazinone derivative that has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Corrosion Inhibition

One study explored the synthesis of novel aza-pseudopeptides, closely related to the chemical structure , demonstrating their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds were characterized using various spectroscopic techniques and tested through electrochemical methods, revealing high inhibition efficiencies that increased with concentration. The interaction between the inhibitor and the steel surface was found to follow the Langmuir isotherm, with theoretical calculations supporting the experimental findings (Chadli et al., 2017).

Drug Discovery and Synthesis

Research has shown the utility of pyridazinone scaffolds, like the one described, in the synthesis of polyfunctional systems through nucleophilic aromatic substitution processes. These systems have potential applications in drug discovery, offering a method to create a variety of substituted and ring-fused pyridazinone derivatives (Pattison et al., 2009).

Electrochromic Applications

A study on novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones, related to the chemical structure , emphasized their synthesis for use in electrochromic applications. These compounds exhibit low-lying lowest unoccupied molecular orbital (LUMO) levels, making them suitable for creating electrochromic devices with high optical contrasts and outstanding redox stability (Cho et al., 2015).

Fluorescence Properties

Another research focus is the synthesis and characterization of pyrrolopyridazine derivatives, which demonstrate strong luminescence. These compounds were synthesized via 1,3-dipolar cycloaddition reactions and exhibited high luminescence quantum yields, indicating potential applications in materials science for developing fluorescent materials (Mitsumori et al., 2003).

pH-Sensing Applications

Further research into pyrimidine-phthalimide derivatives based on a donor–π–acceptor design has led to the synthesis of compounds with significant solid-state fluorescence emission and positive solvatochromism. These properties allow for potential use in developing colorimetric pH sensors and logic gates, highlighting the versatility of the core chemical structure in sensor technology (Yan et al., 2017).

Mechanism of Action

The compound is mentioned in a patent for novel compounds that are capable of inhibiting one or more kinases, especially SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) or mutants thereof . These compounds find applications in the treatment of a variety of diseases, including autoimmune diseases, inflammatory diseases, bone diseases, metabolic diseases, neurological and neurodegenerative diseases, cancer, cardiovascular diseases, allergies, asthma, Alzheimer’s disease, Parkinson’s disease, skin disorders, eye diseases, infectious diseases, and hormone-related diseases .

properties

IUPAC Name

2-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13-6-3-7-15-17(13)10-14(19)16-8-11-4-1-2-5-12(11)9-16/h1-7H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRSAXGFLFCDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)CN3C(=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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